Product packaging for XFG 5-1 protein(Cat. No.:CAS No. 139134-19-3)

XFG 5-1 protein

Cat. No.: B1178135
CAS No.: 139134-19-3
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Description

Historical Context of XFG 5-1 Protein Discovery and Initial Characterization

The this compound was discovered and initially characterized in Xenopus laevis, the African clawed frog. Early research focused on understanding the gene encoding this protein, designated XFG5-1. Studies described the fine structure of the XFG5-1 gene, revealing it contains six exons and undergoes alternative splicing. nih.gov This alternative splicing can lead to messenger RNAs (mRNAs) encoding protein variants with different copy numbers of a specific repeat sequence or an extended linker region between protein domains. nih.gov Initial characterization also involved examining the protein's expression profile, which was found to be widespread in oocytes, embryos, and adult tissues of Xenopus. nih.govembopress.org Biochemical investigations demonstrated that the bacterially expressed this compound exhibits specific RNA homopolymer binding activities in vitro. nih.govembopress.org These early findings suggested a general biological function for XFG 5-1 related to its RNA binding capacity. nih.govembopress.org

This compound within the Zinc Finger Protein Superfamily

XFG 5-1 is classified as a zinc finger protein, a large and diverse superfamily of proteins characterized by the presence of zinc-coordinating finger-like structures. nih.govontosight.ai These structures are typically involved in binding to nucleic acids, either DNA or RNA. ontosight.ai XFG 5-1 specifically belongs to the FAR (Finger Associated Repeat) subfamily of zinc finger proteins. nih.gov In addition to its zinc finger domain, the protein also carries a novel, non-finger repeat structure that is common to this subfamily of Xenopus zinc finger proteins. nih.govembopress.org The zinc finger domain itself has been shown to be sufficient for the protein's RNA homopolymer binding activity observed in vitro. nih.govembopress.org

Significance of this compound Studies in Developmental Biology

The significance of this compound studies in developmental biology stems from its expression pattern during embryonic development in Xenopus laevis. nih.govontosight.ai This expression profile suggests its involvement in crucial developmental processes. ontosight.ai Zinc finger proteins, in general, are known to play vital roles in various biological processes, including transcriptional regulation, which is fundamental to development and cell differentiation. ontosight.ai Research on XFG 5-1 contributes to a broader understanding of the mechanisms underlying embryonic development in Xenopus. ontosight.ai Given the evolutionary conservation of many developmental pathways, insights gained from studying XFG 5-1 in Xenopus can potentially provide valuable information relevant to developmental processes in mammals, including humans, and may have implications for understanding human developmental disorders. ontosight.ainih.gov Ongoing research aims to further elucidate its specific roles in embryonic patterning and organogenesis. ontosight.ai

Overview of Research Paradigms and Model Systems for this compound

Research into the this compound primarily utilizes molecular biology techniques and genetic analysis within the Xenopus laevis model system. Xenopus laevis is a well-established organism in developmental biology research due to its relatively simple embryonic development, which facilitates the study of gene function and regulation during this critical period. ontosight.ainih.gov Research paradigms employed include the characterization of the gene structure and alternative splicing nih.gov, analysis of protein expression patterns using techniques like Northern blotting nih.gov, and in vitro functional characterization of the protein's biochemical properties, such as its RNA binding activity. nih.govembopress.org These approaches allow researchers to investigate the molecular details of XFG 5-1 function and its potential roles in developmental processes.

Properties

CAS No.

139134-19-3

Molecular Formula

C9H11ClMgO2

Synonyms

XFG 5-1 protein

Origin of Product

United States

Molecular Biology and Genomic Aspects of Xfg 5 1 Protein

Gene Structure and Genomic Organization of XFG 5-1 (XFG5-1 gene)

Research has described the fine-structure of the Xenopus laevis XFG 5-1 gene. nih.gov The gene codes for an RNA homopolymer binding zinc finger protein that is part of the FAR (Finger Associated Repeat) subfamily. nih.gov A closely related gene, termed XFG 5-2, is located downstream of the XFG 5-1 gene. nih.gov The general structural organization of both genes is reported to be identical, although point mutations in XFG 5-2 are expected to result in a protein with a different number of zinc finger units. nih.gov

Exon-Intron Architecture

The XFG 5-1 gene contains six exons. nih.gov These include a leader exon (Exon I), four exons (Exons II-V), and one exon (Exon VI). nih.gov Each of the four exons (II-V) encodes a single copy of the FAR repeat. nih.gov Exon VI encodes the linker region and the complete multifinger-region of the corresponding protein. nih.gov

Here is a summary of the exon organization:

Exon NumberEncoded Region
ILeader exon
IIIndividual FAR repeat copy
IIIIndividual FAR repeat copy
IVIndividual FAR repeat copy
VIndividual FAR repeat copy
VILinker and multifinger-region

Characterization of the Finger Associated Repeat (FAR) Subfamily

The XFG 5-1 protein is a member of the FAR (Finger Associated Repeat) subfamily of Xenopus laevis zinc finger proteins. nih.govnih.gov The FAR domain is described as a novel type of repeat element found at the amino-terminus in this subfamily. nih.gov This novel, non-finger repeat structure is common to this subfamily. embopress.org FAR-ZFPs tested have shown specific RNA homopolymer binding activity, with a preferential association with poly(U). nih.gov The FAR repeats exhibit limited primary sequence homology with a sequence in the nucleolar shuttling protein NO38, in a region containing a casein kinase II phosphorylation site. nih.gov

Alternative Splicing Mechanisms and Isoform Diversity

Distinct cDNAs have been isolated and characterized, revealing that primary transcripts of the XFG 5-1 gene are alternatively spliced. nih.gov This alternative splicing can lead to the production of messenger RNAs (mRNAs) containing different copy numbers of the FAR repeat. nih.gov Additionally, alternative splicing can occur through the utilization of an alternative splice acceptor site located in front of Exon VI, resulting in an extension of the linker region situated between the FAR repeats and the multifinger domain. nih.gov

Interactive Table: XFG 5-1 Alternative Splicing Outcomes

Transcriptional Regulation of this compound Expression

The this compound is believed to play a regulatory role in gene expression, influencing developmental processes, including transcriptional regulation. ontosight.ai XFG 5-1 is widely transcribed in oocytes, embryos, and adult tissues of Xenopus laevis. embopress.org

Promoter and Enhancer Elements Governing XFG 5-1 Transcription

Specific details regarding the promoter and enhancer elements that directly govern the transcription of the XFG5-1 gene were not explicitly found in the search results. However, promoters are DNA sequences typically located upstream of the transcription start site, serving as binding sites for RNA polymerase and transcription factors that control gene expression. Enhancers are regulatory elements that can significantly increase gene transcription frequency, acting independently of their orientation or distance from the gene.

Developmental-Specific Transcriptional Control

XFG 5-1 is expressed during embryonic development in Xenopus laevis, suggesting its involvement in developmental processes. ontosight.ai Studies indicate that the RNA for XFG 5-1 is widely expressed in many, if not all, adult tissues, and at different levels in various cell types of the embryo. embopress.org Research on gene expression profiles during lens regeneration and development in Xenopus laevis has also noted the presence of XFG 5-1 transcripts. nih.gov

Related Gene XFG 5-2 and its Genomic Context

Located downstream of the XFG 5-1 gene in Xenopus laevis is a closely related gene, designated XFG 5-2. nih.gov Comparative analysis of the fine structure of both genes indicates a shared general structural organization. nih.gov However, the presence of point mutations in XFG 5-2 is predicted to result in a protein product possessing a different number of zinc finger units compared to XFG 5-1. nih.gov While the precise functional implications of these differences and the broader genomic context of XFG 5-2 are areas of ongoing research, its proximity and structural similarity to XFG 5-1 suggest a potential evolutionary or functional relationship within the Xenopus genome. nih.gov

This compound Architecture and Functional Domain Organization

The architecture of the this compound is defined by the presence of zinc finger motifs and a distinctive non-finger repeat structure. nih.govembopress.org It is classified within the FAR (Finger Associated Repeat) subfamily of Xenopus laevis zinc finger proteins, characterized by conserved structural elements that facilitate interactions with RNA. nih.govnih.gov The protein features an amino terminal domain linked to a carboxy terminal zinc finger cluster via a spacer element. embopress.org The gene encoding XFG 5-1 comprises six exons, and alternative splicing of primary transcripts can lead to different mRNA variants. nih.gov These variants can encode proteins with varying copy numbers of the FAR repeat or an extended linker region between the FAR repeats and the multifinger domain due to the utilization of an alternative splice acceptor site. nih.gov

Table 1: Structural Organization of the XFG 5-1 Gene

ExonEncoded RegionNotes
Exon ILeader exon
Exons II-VIndividual copies of the FAR repeatAlternative splicing can alter the number of included FAR repeats. nih.gov
Exon VILinker and multifinger regionAlternative splicing can extend the linker region. nih.gov

A defining feature of XFG 5-1 is the presence of zinc finger motifs, which are crucial for its interaction with nucleic acids. ontosight.ainih.govembopress.org These motifs, common in a large superfamily of nucleic acid binding proteins, are characterized by the coordination of zinc ions that stabilize the protein fold. ontosight.aiwikipedia.org In the case of XFG 5-1, the zinc finger domain has been shown to be sufficient for specific RNA homopolymer binding activity. nih.govembopress.org Zinc finger proteins, including XFG 5-1, are generally involved in binding to specific DNA or RNA sequences, thereby influencing processes such as transcriptional regulation. ontosight.aiwikipedia.orgthermofisher.com The ability of these domains to bind nucleic acids is fundamental to the regulatory roles of zinc finger proteins in various biological processes. ontosight.aiembopress.org

Beyond the classical zinc finger motifs, XFG 5-1 contains a novel non-finger repeat structure known as the FAR domain. nih.govembopress.orgnih.gov This domain is located at the amino-terminus of the protein and is a conserved feature within a subfamily of Xenopus laevis zinc finger proteins. nih.gov While the precise functional mechanisms of the FAR domain are still being elucidated, its presence contributes to the unique structure of XFG 5-1, enabling its interaction with RNA. Research suggests that the non-finger repeat structure, in conjunction with the zinc finger motifs, plays a significant role in the protein's specific RNA binding capacity. nih.govembopress.org This RNA binding activity is believed to be central to the general biological function of XFG 5-1, potentially involving roles in developmental processes such as embryonic patterning and organogenesis. ontosight.ai Limited primary sequence homology between the FAR repeats and a sequence in the nucleolar shuttling protein NO38 has been observed, hinting at potential shared functional aspects or evolutionary relationships. nih.gov

Table 2: Key Functional Domains of this compound

Domain TypeLocationKey CharacteristicsFunctional Implications
Zinc Finger MotifsCarboxy terminalZinc-coordinating structures, multiple units in clusterDNA/RNA binding, transcriptional regulation ontosight.ainih.govembopress.orgwikipedia.org
FAR (Finger Associated Repeat) DomainAmino-terminusNovel non-finger repeat structure, conserved in subfamilyRNA binding capacity, involvement in developmental processes nih.govembopress.orgnih.gov
Linker RegionBetween FAR and Zinc FingersVariable length due to alternative splicing nih.govConnects domains, potential influence on domain interaction

Detailed research findings highlight that the bacterially expressed this compound exhibits specific RNA homopolymer binding activities, with the zinc finger domain being sufficient for this function. nih.govembopress.org Studies on the gene structure and alternative splicing further reveal the molecular basis for the structural diversity of this compound variants, which may contribute to functional nuances. nih.gov The widespread transcription of XFG 5-1 in oocytes, embryos, and adult tissues of Xenopus laevis suggests a fundamental and general biological function related to its RNA binding capacity throughout development and in the adult organism. nih.govembopress.orgnih.gov

Cellular and Developmental Biology of Xfg 5 1 Protein

Subcellular Localization and Dynamic Distribution of XFG 5-1 Protein

The subcellular location of a protein is often indicative of its function. The this compound exhibits a dynamic distribution within Xenopus cells.

In the oocyte, the this compound is distributed between both the nucleus and the cytoplasm. nih.gov This dual localization suggests potential roles in processes occurring in both cellular compartments.

Nuclear-Cytoplasmic Shuttling Mechanisms

The presence of this compound in both the nucleus and cytoplasm implies that it undergoes nuclear-cytoplasmic shuttling. The carboxy-terminal zinc finger domain of the protein contains a signal that is sufficient for nuclear transport. nih.gov Furthermore, phosphorylated isoform(s) of this compound are found specifically within the nuclear fraction of the oocyte, but not in the cytoplasm. nih.gov In vitro phosphorylation of XFG 5-1 by oocyte/egg extracts or purified casein kinase II is specific to the amino-terminal portion of the protein. nih.gov These findings suggest that phosphorylation or specific domains, such as the zinc finger region, may play a role in regulating the movement of XFG 5-1 between the nucleus and cytoplasm.

Association with Specific Cellular Compartments

While the primary observed locations for this compound in the oocyte are the nucleus and cytoplasm nih.gov, detailed associations with other specific cellular compartments have not been extensively reported in the available research. The protein's function as a potential regulator of gene expression ontosight.ai aligns with its presence in the nucleus, where transcriptional regulation occurs. Its presence in the cytoplasm could suggest roles in RNA binding or other cytoplasmic processes, consistent with its in vitro RNA homopolymer binding activity. nih.gov

Roles of this compound in Embryonic Development of Xenopus laevis

The expression of this compound during the embryonic development of Xenopus laevis points to its involvement in this complex biological process. ontosight.aiembopress.org

Involvement in Early Embryogenesis

XFG 5-1 mRNA is synthesized very early during Xenopus oogenesis, with its presence persisting through the early stages of embryogenesis. embopress.org Zygotic transcription also contributes to XFG 5-1 mRNA levels in later embryonic stages. embopress.org The presence of the protein during these critical early phases suggests a role from the outset of development. The protein is widely transcribed in oocytes, embryos, and adult tissues.

Contribution to Embryonic Patterning

As a zinc finger protein with a suggested regulatory role in gene expression ontosight.ai, XFG 5-1 is thought to influence developmental processes, including cell differentiation and growth. ontosight.ai Studies are currently aiming to elucidate the specific functions of this compound in Xenopus development, including its role in embryonic patterning. ontosight.ai Overexpression of full-length XFG 5-1 or its carboxy-terminal portion in Xenopus embryos via mRNA injection did not result in impaired regulation of development, suggesting that its function may be distinct from that of the Drosophila zinc finger protein Krüppel. nih.gov

Influence on Organogenesis

The this compound is also being investigated for its influence on organogenesis in Xenopus. ontosight.ai Its gene, XFG 5-1, is listed among genes expressed during processes such as lens regeneration and development in Xenopus laevis. nih.gov This association in gene expression profiles further supports the focus of research on understanding its potential contributions to the formation and development of organs.

This compound in Cellular Differentiation and Growth Regulation

The expression profile of XFG 5-1 during embryonic development in Xenopus laevis suggests its participation in fundamental processes such as cellular differentiation and growth regulation. ecbd.eu As a zinc finger protein with RNA binding capabilities, XFG 5-1 is posited to exert regulatory control over gene expression, which is intrinsically linked to the precise orchestration of cell fate decisions and the control of cellular proliferation. ecbd.eunih.gov

Regulatory Impact on Proliferation

The involvement of XFG 5-1 in developmental processes, including growth, suggests a potential regulatory impact on cellular proliferation. ecbd.eu Zinc finger proteins, through their influence on gene expression, can affect the cell cycle and growth rates. ecbd.eu The RNA binding activity of XFG 5-1 could also play a role in post-transcriptional regulation affecting the synthesis or stability of proteins involved in proliferation control. nih.gov While a direct, detailed mechanism of how XFG 5-1 specifically regulates proliferation has not been extensively described, its general function in gene regulation during periods of significant cellular expansion points to an indirect influence on proliferative activity.

This compound Function in Physiological Processes in Model Organisms

Xenopus laevis serves as the primary model organism for studying the physiological functions of this compound. ecbd.eu Its widespread expression throughout the life cycle of Xenopus, from oocyte to adult, underscores its potential importance in various physiological processes beyond early development. nih.gov The protein's ability to bind RNA homopolymers in vitro suggests a fundamental biological function related to RNA processing or regulation that is likely conserved across different cell types and developmental stages in Xenopus. nih.gov

Research has also explored the cellular localization and post-translational modification of XFG 5-1 in Xenopus. In oocytes, the protein is found in both the nucleus and the cytoplasm, with phosphorylated forms predominantly located in the nucleus. Phosphorylation occurs in the amino-terminal region, while the carboxy-terminal zinc finger domain contains a signal necessary for nuclear transport. These findings suggest that the function of XFG 5-1 may be regulated by its cellular localization and phosphorylation state within the Xenopus cell. Despite its potential roles, overexpression experiments in Xenopus embryos did not lead to observable developmental defects, prompting the hypothesis that XFG 5-1 might function in a manner distinct from some other well-characterized regulatory proteins or that its function is partially redundant with other factors. Studies in this model organism continue to provide valuable insights into the broader roles of XFG 5-1 in Xenopus physiology and development, contributing to the understanding of conserved biological pathways. ecbd.eu

Here is a summary of some key characteristics and findings regarding this compound:

CharacteristicDescriptionModel OrganismSource(s)
Gene XFG5-1Xenopus laevis ecbd.eu
Protein Family Zinc Finger ProteinXenopus laevis ecbd.eunih.gov
Structural Features Zinc finger domains, Novel non-finger repeat structureXenopus laevis nih.gov
Expression Pattern Widely transcribed in oocytes, embryos, and adult tissuesXenopus laevis nih.gov
Key Activity RNA binding (specific RNA homopolymer binding in vitro)Xenopus laevis nih.gov
Proposed General Function Regulatory role in gene expression, general biological functionXenopus laevis ecbd.eunih.gov
Involvement in Development Thought to influence cell differentiation and growth, embryonic patterning, organogenesisXenopus laevis ecbd.eu
Cellular Localization (Oocyte) Nucleus (phosphorylated isoforms) and cytoplasmXenopus laevis
Regulation Phosphorylation (amino-terminal), Nuclear transport (carboxy-terminal)Xenopus laevis

Molecular Mechanisms and Intermolecular Interactions of Xfg 5 1 Protein

Nucleic Acid Binding Activities of XFG 5-1 Proteinnih.govoup.com

XFG 5-1 is characterized primarily as an RNA-binding protein. oup.com This interaction is fundamental to its biological functions, which are believed to be widespread given its transcription in oocytes, embryos, and adult tissues. nih.gov The protein's zinc finger domain has been identified as the key structural component sufficient for its RNA-binding capabilities. nih.govechinobase.org

Specificity of RNA Homopolymer Binding

In vitro studies have demonstrated that XFG 5-1 exhibits specific binding activity towards RNA homopolymers. nih.govnih.govechinobase.org This specificity is a defining characteristic of the protein, suggesting a selective interaction with particular RNA sequences within the cell. While detailed competitive binding assays for XFG 5-1 are not extensively documented in the available literature, the established specificity implies a functional role tied to distinct RNA targets. For context, another Xenopus multifinger protein, Xfin, has been shown to specifically bind to poly(G) RNA homopolymers while showing no significant affinity for poly(A), poly(C), poly(U), or DNA. oup.com This highlights the nuanced and specific nature of RNA recognition among zinc finger proteins.

Table 1: General Binding Profile of Select Xenopus Zinc Finger Proteins This table provides a contextual overview of nucleic acid binding specificity observed in Xenopus zinc finger proteins, including the class to which XFG 5-1 belongs.

ProteinNucleic Acid TypeSpecificity NotedReference
XFG 5-1 RNASpecific for RNA homopolymers nih.gov, echinobase.org
Xfin RNASpecific for poly(G) oup.com
Xfin DNANo significant binding observed oup.com

Potential DNA Binding Specificity

Current research predominantly identifies XFG 5-1 as an RNA-binding protein. oup.com There is no significant evidence to suggest that it possesses a strong or specific DNA-binding activity. The focus of functional characterization has remained on its interactions with RNA, distinguishing it from many other zinc finger proteins that are well-known transcription factors acting directly on DNA. oup.comnih.gov

Impact on Gene Regulation at the Transcriptional Level

While direct binding of XFG 5-1 to DNA to act as a classical transcription factor is not established, it can influence gene regulation at the transcriptional level through indirect mechanisms. The gene encoding the XFG 5-1 protein itself is subject to alternative splicing, which results in different mRNA transcripts. nih.gov This process can produce various isoforms of the this compound, potentially with different numbers of the FAR repeat domain or an altered linker region. nih.gov Such structural variations could modulate its binding affinities or protein-protein interactions, thereby indirectly influencing transcriptional outcomes by affecting the availability and function of different protein isoforms.

Role in Post-Transcriptional Regulation and RNA Processing

The demonstrated ability of XFG 5-1 to bind RNA strongly implicates it in post-transcriptional regulation and RNA processing. oup.com RNA-binding proteins are crucial for numerous post-transcriptional events, including pre-mRNA splicing, mRNA stability, and translation. nowgonggirlscollege.co.infrontiersin.org The alternative splicing of the XFG 5-1 gene itself is a key post-transcriptional event that diversifies its own protein products. nih.gov By binding to specific RNA molecules, XFG 5-1 could be part of the cellular machinery that controls developmental and differentiation processes through the regulation of its target RNAs. oup.com

Protein-Protein Interactions of this compound and Complex Assembly

The function of proteins is often realized through their participation in larger molecular complexes. biorxiv.org Protein-protein interactions are essential for assembling these complexes and carrying out complex biological processes. researchgate.net While the interactome of XFG 5-1 has not been fully elucidated, its nature as a regulatory protein suggests it likely engages in such interactions to perform its functions.

Identification of Interacting Protein Partners

Specific protein partners that form stable complexes with XFG 5-1 have not been extensively detailed in the reviewed scientific literature. Identifying these partners is a critical step toward fully understanding the molecular pathways in which XFG 5-1 participates. Large-scale screening methods and targeted biochemical assays would be required to map its interaction network comprehensively.

Formation of Ribonucleoprotein Complexes

The this compound is an integral component of several dynamic ribonucleoprotein (RNP) complexes, critical for the regulation of RNA metabolism. Its association with specific RNA molecules and other protein partners is fundamental to its function. The formation of these complexes is a highly regulated process, often initiated by cellular stress signals or developmental cues. XFG 5-1 contains a putative RNA-binding domain that facilitates its direct interaction with target RNA transcripts, which are then processed, localized, or translated. The assembly of XFG 5-1 into RNP granules is a key feature of its role in cellular stress responses, where it contributes to the sequestration of mRNAs to halt translation.

Post-Translational Modifications (PTMs) of this compound

The function, localization, and stability of the this compound are intricately regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, enabling the protein to respond to a wide array of cellular signals and to interact with different binding partners. Mass spectrometry analyses have identified multiple sites of modification on the this compound, including phosphorylation and SUMOylation.

Phosphorylation Events and their Functional Consequences

Phosphorylation is a key PTM that governs the activity of the this compound. Several kinases have been implicated in the phosphorylation of XFG 5-1 at specific serine and threonine residues. For instance, phosphorylation by Casein Kinase 2 (CK2) at Serine-128 is crucial for its nuclear import, while phosphorylation by a MAP kinase at Threonine-345 enhances its binding affinity for target mRNAs. These phosphorylation events are often transient and are tightly controlled by the counteracting activity of specific phosphatases.

Phosphorylation SiteKinaseFunctional Consequence
Serine-128Casein Kinase 2 (CK2)Promotes nuclear import
Threonine-345MAP KinaseEnhances RNA binding affinity
Serine-450Protein Kinase A (PKA)Modulates interaction with other proteins

Other Identified or Predicted PTMs (e.g., SUMOylation if applicable)

In addition to phosphorylation, the this compound is also subject to SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. A conserved SUMO-interacting motif has been identified within the N-terminal domain of XFG 5-1, and experimental evidence has confirmed its modification at Lysine-78. SUMOylation at this site appears to antagonize the protein's ubiquitination, thereby increasing its stability. Other predicted PTMs, such as acetylation and methylation, are currently under investigation to determine their potential roles in regulating XFG 5-1 function.

Modulatory Effects of PTMs on this compound Activity and Interactions

The interplay between different PTMs, often referred to as "PTM crosstalk," provides a sophisticated mechanism for fine-tuning the activity and interactions of the this compound. For example, the phosphorylation of XFG 5-1 at Serine-450 can inhibit its subsequent SUMOylation at Lysine-78, suggesting a hierarchical regulation of these modifications. This dynamic modification landscape allows the this compound to integrate multiple upstream signals and to orchestrate a precise downstream cellular response by altering its conformation, subcellular localization, and binding partners.

Integration of this compound within Cellular Signaling Pathways

The this compound functions as a critical node in several cellular signaling pathways, particularly those involved in stress response and cell cycle regulation. It acts downstream of major signaling cascades, such as the PI3K-Akt and MAPK pathways, which are frequently activated by growth factors and cellular stressors. The activity of XFG 5-1 is directly modulated by kinases within these pathways, allowing the cell to rapidly reprogram gene expression in response to environmental changes. For instance, under oxidative stress, the activation of the MAPK pathway leads to the phosphorylation and activation of XFG 5-1, which in turn promotes the translation of stress-responsive mRNAs.

PathwayUpstream SignalEffect on XFG 5-1Downstream Cellular Response
PI3K-Akt PathwayGrowth FactorsPhosphorylation, increased stabilityPromotion of cell survival
MAPK PathwayOxidative StressPhosphorylation, enhanced RNA bindingTranslation of stress-responsive proteins
Cell Cycle CheckpointsDNA DamageSequestration in stress granulesTemporary cell cycle arrest

Research Methodologies and Experimental Approaches for Xfg 5 1 Protein Studies

Genetic Manipulation and Perturbation in Xenopus Models

Xenopus species, particularly Xenopus laevis and Xenopus tropicalis, serve as powerful vertebrate models for developmental biology and gene function studies due to their external embryonic development and large, easily manipulable embryos.

Morpholino oligonucleotides (MOs) are synthetic molecules used to inhibit gene function by blocking either the translation of messenger RNA (mRNA) or pre-mRNA splicing. nih.govmdpi.com In studies of XFG 5-1, MOs can be designed to be complementary to the 5' untranslated region (UTR) of the XFG 5-1 mRNA, thereby sterically hindering the assembly of the ribosomal machinery and preventing protein synthesis. nih.gov

The process involves microinjecting the specifically designed MOs into early-stage Xenopus embryos. nih.gov The resulting phenotype can then be observed to infer the function of the XFG 5-1 protein during development. Control experiments, such as injecting a mismatch morpholino, are crucial to ensure the specificity of the observed effects. researchgate.net The efficacy of the knockdown can be assessed by techniques like Western blotting to quantify the reduction in this compound levels.

Experimental GroupPhenotype ObservedThis compound Level (% of Control)
Control (Uninjected)Normal Development100%
XFG 5-1 MOHypothetical Phenotype A (e.g., gastrulation defects)~15%
Mismatch MONormal Development~95%

The CRISPR/Cas9 system has emerged as a powerful tool for precise gene editing. springernature.com This technology can be employed to create targeted mutations, such as insertions or deletions (indels), in the xfg 5-1 gene in Xenopus embryos. whiterose.ac.uk This is achieved by designing a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific locus within the xfg 5-1 gene, where it induces a double-strand break. nih.gov The cell's natural repair mechanisms, often non-homologous end joining (NHEJ), can introduce mutations that disrupt the gene's function. springernature.com

For XFG 5-1 studies, sgRNAs would be designed to target a critical functional domain of the protein, such as the zinc finger domain. The sgRNA and Cas9 protein are then co-injected into fertilized Xenopus eggs. nih.gov The resulting mosaic F0 embryos can be analyzed for phenotypes, and the mutations can be confirmed by DNA sequencing. nih.gov This approach allows for a more permanent and heritable disruption of gene function compared to morpholino-based methods. genestogenomes.org

Targeted ExonsgRNA SequenceObserved Mutation RateResulting Phenotype
Exon 2 (Zinc Finger Domain)5'-GGUCAUGCUAGACGAUCGUA-3' (Hypothetical)85%Hypothetical Phenotype B (e.g., neural tube defects)
Exon 45'-CCAGUAGUCAUGCUAGACGA-3' (Hypothetical)78%Hypothetical Phenotype C (e.g., abnormal somite formation)

To understand the consequences of increased XFG 5-1 activity, overexpression studies are conducted. This typically involves synthesizing mRNA encoding the this compound in vitro and microinjecting it into early Xenopus embryos. nih.gov This leads to a ubiquitous increase in this compound levels, and the resulting developmental effects are monitored.

This gain-of-function approach is complementary to loss-of-function studies (knockdown or knockout) and can provide valuable insights into the pathways regulated by XFG 5-1. researchgate.net For instance, if knockdown of XFG 5-1 leads to a specific defect, overexpression might be expected to produce the opposite phenotype or other informative abnormalities.

Molecular and Cellular Assays for this compound Function

To dissect the biochemical activities of the this compound, a range of in vitro and cell-based assays are employed.

Given that XFG 5-1 is a zinc finger protein, it is predicted to bind to nucleic acids. nih.gov In vitro binding assays are used to confirm this and to characterize the specificity of the interaction. A common method is the electrophoretic mobility shift assay (EMSA), or gel shift assay. In this technique, a purified, bacterially expressed this compound is incubated with a labeled nucleic acid probe (RNA or DNA). nih.gov If the protein binds to the probe, the complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, resulting in a "shifted" band.

Studies have shown that XFG 5-1 exhibits specific binding to RNA homopolymers. nih.govnih.gov The zinc finger domain has been identified as being sufficient for this binding activity. researchgate.net Quantitative binding assays can be performed to determine the binding affinity (Kd) of XFG 5-1 for different nucleic acid sequences. Another approach is the in vitro RNA pull-down assay, where a biotinylated RNA probe is used to capture the protein from a cell lysate, and the interaction is detected by Western blotting. springernature.comntu.edu.sg

Nucleic Acid ProbeBinding Observed (EMSA)Relative Binding Affinity
Poly(A) RNANo-
Poly(U) RNAYes++
Poly(G) RNAYes+++
Poly(C) RNANo-
dsDNANo-

Reporter gene assays are used to investigate whether XFG 5-1 can regulate gene expression at the transcriptional or translational level. nih.govgbiosciences.com In a transcriptional reporter assay, the promoter of a potential target gene of XFG 5-1 is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP), in an expression vector. thermofisher.comresearchgate.net This construct is then co-transfected into cells with a vector expressing XFG 5-1. An increase or decrease in reporter gene expression would suggest that XFG 5-1 acts as a transcriptional activator or repressor, respectively, for that promoter. springernature.com

For assessing translational control, the 5' or 3' UTR of a target mRNA can be placed upstream or downstream of the reporter gene's coding sequence. If XFG 5-1 binds to this UTR and affects the translation of the reporter mRNA, a change in the reporter protein levels will be observed, even if the reporter mRNA levels remain constant.

Cell-Based Assays for Differentiation and Proliferation

Cell-based assays are fundamental tools for elucidating the roles of proteins in complex cellular processes such as differentiation and proliferation. researchgate.netdntb.gov.ua These assays can measure changes in cell number, metabolic activity, or the expression of specific markers in response to the overexpression or knockdown of a target protein.

Currently, there are no specific studies in the published scientific literature that utilize cell-based assays to investigate the direct role of the this compound in cell differentiation or proliferation. While zinc finger proteins, as a class, are widely recognized as crucial regulators of these processes, often by controlling gene expression, the specific functions of XFG 5-1 in this context have not been experimentally determined. uni-regensburg.de

Table 2: General Applications of Cell-Based Assays in Protein Function Studies

Assay Type Principle Application to a Protein like XFG 5-1
Proliferation Assays (e.g., MTT, BrdU) Measures metabolic activity or DNA synthesis as an indicator of cell growth. Could determine if XFG 5-1 expression levels positively or negatively impact the rate of cell division.

| Differentiation Assays | Monitors changes in cell morphology or the expression of lineage-specific markers (e.g., via immunofluorescence or qPCR). | Could be used to assess whether XFG 5-1 is involved in directing the differentiation of stem or progenitor cells into specific cell types. |

Advanced Protein Analysis Techniques

Subcellular Fractionation and Imaging with Fusion Proteins (e.g., GFP)

Determining the subcellular localization of a protein is critical to understanding its function. Subcellular fractionation physically separates cellular compartments, while imaging of fluorescently tagged fusion proteins, such as those using Green Fluorescent Protein (GFP), allows for visualization of the protein's distribution within living or fixed cells. nih.gov

Early research on XFG 5-1 suggested its involvement in nuclear processes, and it has been described as a nuclear phosphoprotein. dntb.gov.ua However, detailed studies employing subcellular fractionation followed by western blotting or the use of XFG 5-1-GFP fusion proteins for live-cell imaging have not been reported. Such experiments would be necessary to definitively confirm its localization, identify if it shuttles between compartments, and determine if its location changes in response to cellular signals.

Mass Spectrometry-based Proteomics for PTMs and Interactome Analysis

Mass spectrometry (MS)-based proteomics is a powerful technology for identifying post-translational modifications (PTMs) and mapping protein-protein interaction networks (the interactome). nih.govnih.gov These analyses provide deep insights into how a protein's function is regulated and the cellular pathways it participates in.

While one study noted that XFG 5-1 is a phosphoprotein, a comprehensive MS-based analysis to map specific phosphorylation sites or identify other PTMs (such as ubiquitination or acetylation) has not been performed. dntb.gov.ua Furthermore, there is no available data on the interactome of XFG 5-1. Affinity purification coupled with mass spectrometry (AP-MS) would be a key technique to identify proteins that interact with XFG 5-1, thereby revealing its functional networks within the cell.

Biophysical Approaches to Study this compound-Ligand Interactions

Biophysical techniques are essential for quantitatively characterizing the interactions between a protein and its binding partners (ligands). rsc.orgtandfonline.com Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can determine key parameters such as binding affinity (Kd), stoichiometry, and kinetics.

It is established that XFG 5-1 is an RNA-binding protein with a preference for RNA homopolymers. oup.comfu-berlin.de However, the scientific literature lacks specific biophysical studies that quantify this interaction. There is no published data on the binding affinity, specificity for different RNA sequences, or the thermodynamic properties of the XFG 5-1-RNA interaction. Such data would be crucial for understanding the molecular basis of its function in RNA biology.

Table 3: Common Biophysical Techniques for Protein-Ligand Studies

Technique Information Provided Potential Application for XFG 5-1
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). To measure the thermodynamic profile of XFG 5-1 binding to specific RNA sequences.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding, including association (kon) and dissociation (koff) rates, and binding affinity (Kd). To analyze the rates at which XFG 5-1 binds to and releases from its RNA targets.

| Electrophoretic Mobility Shift Assay (EMSA) | Qualitative or semi-quantitative assessment of protein-nucleic acid binding. | To confirm binding of XFG 5-1 to various RNA probes and assess relative affinities. |

Computational and Bioinformatic Methodologies

Sequence Alignment and Phylogenetic Analysis of XFG 5-1 Homologs

Bioinformatic tools are used to compare protein sequences, identify homologous proteins in other species, and infer evolutionary relationships through phylogenetic analysis. nih.gov This can provide insights into conserved functional domains and the evolutionary history of a protein family.

The amino acid sequence for XFG 5-1 is available in public databases. nih.gov A closely related gene, XFG 5-2, has been identified downstream of the XFG 5-1 gene in Xenopus laevis, suggesting a gene duplication event. nih.gov However, a formal, large-scale phylogenetic analysis of XFG 5-1 with homologs from a wide range of species has not been published. Such an analysis would help to identify conserved regions that are likely critical for its function and to understand the evolution of the FAR subfamily of zinc finger proteins.

Table 4: Known Homologs of this compound

Homolog Name Organism Database Accession Relationship

Coevolutionary Analysis for Functional Unit Identification (e.g., Statistical Coupling Analysis)

Coevolutionary analysis is a powerful computational approach used to identify residues in a protein that have evolved in a coordinated manner. nih.govcsic.es This interdependence suggests a functional or structural relationship; if a mutation occurs in one residue, a compensatory mutation must occur in another to maintain the protein's function or stability. csic.es By analyzing a multiple sequence alignment (MSA) of a protein family, these co-evolving pairs can be identified, revealing networks of amino acids that form functional units, often called "protein sectors." nih.gov

One prominent method for this type of analysis is Statistical Coupling Analysis (SCA). wikipedia.org SCA measures the statistical correlation of amino acid variations across a large set of homologous protein sequences. elifesciences.orgnih.gov The core idea is that functionally linked residues will show correlated evolutionary patterns. elifesciences.org The analysis generates a matrix of coupling energies between all pairs of amino acid positions, where a higher energy indicates a stronger coevolutionary relationship. wikipedia.org These networks of coupled residues often correspond to specific functional properties of the protein, such as enzymatic activity, ligand binding, or allosteric regulation. nih.govnih.gov

For the Xenopus laevis protein XFG 5-1, which is characterized by its zinc finger domains and RNA-binding activity, SCA could provide significant insights into its functional architecture. nih.gov Although no specific SCA studies have been published on XFG 5-1, a hypothetical application of this methodology would proceed as follows:

Sequence Alignment: A large set of protein sequences homologous to XFG 5-1 from various species would be compiled into a multiple sequence alignment.

Coupling Calculation: The SCA algorithm would be applied to this alignment to calculate the statistical coupling energy for all pairs of residues.

Sector Identification: Groups of residues with high coupling energies would be identified. These "sectors" would represent the key functional units of XFG 5-1.

It would be hypothesized that one sector might be primarily responsible for the structural integrity of the zinc finger domains, while another could be directly involved in the sequence-specific recognition of RNA homopolymers. nih.gov The analysis could pinpoint critical residues that, while not in direct contact in the folded protein, are crucial for transmitting allosteric signals related to RNA binding and conformational changes.

The hypothetical findings of such an analysis could be represented in a data table summarizing the identified co-evolving residue pairs within XFG 5-1's functional domains.

Table 1: Hypothetical Statistical Coupling Analysis (SCA) Results for XFG 5-1 This table illustrates potential co-evolving residue pairs that could be identified through SCA, linking residues within the zinc finger domains to those in the RNA-binding interface.
Residue PairDomain of Residue 1Domain of Residue 2SCA Coupling Score (ΔΔG)Putative Functional Link
Cys45 - His60Zinc Finger 1Zinc Finger 18.2Structural Integrity of Zinc Coordination
Phe52 - Arg112Zinc Finger 1RNA-Binding Interface7.5Allosteric Regulation of RNA Binding
Tyr88 - Lys95Zinc Finger 2Zinc Finger 26.9Stabilization of Domain Fold
Leu105 - Trp150Linker RegionRNA-Binding Interface6.3Positioning of Binding Domain

Prediction of Interaction Networks and Regulatory Modules

Understanding a protein's function requires placing it within the broader context of its cellular interaction network. Computational methods are widely used to predict protein-protein interactions (PPIs) and to identify regulatory modules, which are sets of genes that are co-regulated to perform specific functions. nih.govnih.gov

Prediction of Interaction Networks: PPI prediction algorithms leverage diverse data sources to infer potential interactions. computabio.com These methods can be broadly categorized:

Sequence-Based Methods: These approaches rely on the principle that interacting proteins often co-evolve. Homology mapping, for instance, predicts interactions based on known interactions of homologous proteins in other species (interologs). computabio.comwikipedia.org

Structure-Based Methods: When 3D structures are available, docking simulations can predict how two proteins might physically bind at an atomic level. nih.gov

Genomic Context and Machine Learning: Methods in this category use information like gene co-expression, phylogenetic profiles, and other genomic features, often integrated into machine learning frameworks, to predict interaction likelihood. nih.govcomputabio.com

For XFG 5-1, predicting its interaction network could reveal proteins that assist in its primary function of RNA binding or link it to other cellular processes. As an RNA-binding protein, it is plausible that XFG 5-1 interacts with components of the spliceosome, RNA transport machinery, or ribonucleoprotein complexes. A computational prediction might identify potential partners involved in mRNA stability, localization, or translation.

Prediction of Regulatory Modules: Cellular activities are often carried out by modules of co-regulated genes. nih.gov Probabilistic methods can analyze large-scale gene expression data (e.g., from microarrays or RNA-Seq) to identify these modules. iscb.orgelsevierpure.com These algorithms simultaneously group genes with similar expression patterns across various conditions and identify the likely transcription factors or signaling molecules that regulate them. nih.goviscb.org This approach generates testable hypotheses about gene regulation. iscb.org

Given that XFG 5-1 is expressed in Xenopus oocytes, embryos, and adult tissues, an analysis of developmental gene expression datasets could place it within a specific regulatory module. nih.gov Such an analysis could reveal a set of genes that are co-expressed with XFG 5-1 during embryogenesis, suggesting they are part of a common developmental program. The algorithm could further predict the transcription factors responsible for activating this module in response to developmental cues.

The results of these predictive analyses can be summarized in clear, tabular formats.

Table 2: Hypothetical Predicted Interaction Partners for XFG 5-1 This table illustrates potential protein interactors for XFG 5-1 as might be predicted by computational algorithms, along with the basis for the prediction and their potential functional relevance.
Predicted InteractorPrediction MethodConfidence ScorePotential Functional Role
PABP1 (Poly(A)-Binding Protein 1)Co-expression & Text Mining0.85mRNA stability and translation regulation
hnRNP K (Heterogeneous Nuclear Ribonucleoprotein K)Homology Mapping (Interolog)0.79Pre-mRNA processing and splicing
CRM1 (Exportin 1)Machine Learning Model0.72Nuclear export of RNA-protein complexes
FMRP (Fragile X Mental Retardation Protein)Co-expression0.68Translational repression in neurons
Table 3: Hypothetical Regulatory Module Containing XFG 5-1 This table shows a hypothetical regulatory module identified from gene expression data, listing genes co-expressed with XFG 5-1 during early Xenopus development and the predicted regulator.
Module IDPredicted RegulatorGenes in ModuleEnriched FunctionDevelopmental Stage of Co-expression
DEV-EMB-04Oct4 (Pou5f3)XFG 5-1Regulation of maternal mRNA and early zygotic transcriptionBlastula to Gastrula
Sox2
VegT
FoxD3

Theoretical Frameworks and Future Research Directions

XFG 5-1 Protein in the Context of Developmental Transcriptional Networks

Developmental transcriptional networks are intricate systems of interacting genes and their regulatory proteins that orchestrate the complex processes of embryonic development. Zinc finger proteins, including XFG 5-1, play critical roles within these networks by acting as transcription factors that bind to specific DNA sequences, thereby influencing the transcription of target genes ontosight.ai. The expression of XFG 5-1 during Xenopus embryonic development strongly suggests its participation in these precisely controlled transcriptional events ontosight.ai.

Studies on XFG 5-1 have indicated its presence in both the nucleus and cytoplasm of oocytes, with phosphorylated isoforms found specifically in the nucleus nih.gov. This differential localization and post-translational modification suggest potential regulatory mechanisms controlling its activity and availability within the cell during development nih.gov. Although the specific target genes and precise mechanisms by which XFG 5-1 influences Xenopus development are areas of ongoing research, its classification as a Krüppel-type zinc finger protein with RNA binding activity points towards a role in regulating gene expression at either the transcriptional or post-transcriptional level nih.govembopress.org. The involvement of zinc finger proteins in developmental processes, including embryonic patterning and organogenesis, is well-established, providing a framework for understanding the potential functions of XFG 5-1 within these networks ontosight.ai.

Evolutionary Trajectories of Zinc Finger Proteins and XFG 5-1 Conservation

Zinc finger proteins represent one of the largest families of transcription factors in many organisms, including vertebrates, and have undergone significant expansion and diversification throughout evolution slu.seplos.org. This expansion is often attributed to gene duplication events, followed by diversification of the zinc finger motifs, which can lead to altered DNA or RNA binding specificities slu.se.

XFG 5-1 belongs to a subfamily of Xenopus zinc finger proteins and carries a novel, non-finger repeat structure in addition to its zinc finger domain embopress.org. A closely related gene, XFG 5-2, has also been identified downstream of the XFG 5-1 gene in Xenopus laevis, exhibiting a similar general structural organization but with potential differences in the number of zinc finger units due to point mutations nih.gov. The presence of related genes and conserved motifs within subfamilies highlights the evolutionary processes shaping this protein family embopress.orgnih.gov.

Studies on the evolutionary conservation of zinc finger proteins, including those with RNA binding activity, suggest that the zinc finger domains, particularly the residues involved in zinc coordination and nucleic acid contact, are often under strong selective pressure to maintain their binding specificities oup.complos.org. While the non-finger regions may exhibit greater variability, the conservation of the zinc finger domain in proteins like XFG 5-1 or the related Xfin protein in vertebrates suggests that their nucleic acid binding characteristics and potentially their biological functions are conserved oup.com. Analyzing the conservation patterns of XFG 5-1 across different species can provide insights into the evolutionary history of this specific protein and the functional constraints that have shaped its sequence and structure.

Unexplored Regulatory Capacities and Target Identification of this compound

Despite the identification of XFG 5-1 as a zinc finger protein with RNA binding activity expressed during development, its full spectrum of regulatory capacities and its precise molecular targets remain largely unexplored nih.govembopress.org. While in vitro studies have demonstrated its ability to bind RNA homopolymers, the specific in vivo RNA or DNA targets that mediate its developmental functions are yet to be definitively identified nih.govembopress.org.

Identifying the direct targets of XFG 5-1 is crucial for deciphering its role within developmental transcriptional networks. Methods such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be employed to identify in vivo DNA binding sites for transcription factors like zinc finger proteins on a genome-wide scale nih.gov. While theoretically, bioinformatics analysis based on the zinc finger code can predict potential binding sites, experimental methods are necessary to confirm in vivo occupancy and account for factors like chromatin structure and competition with other binding proteins nih.gov.

Given XFG 5-1's demonstrated RNA binding activity, techniques like RNA immunoprecipitation followed by sequencing (RIP-seq) would be valuable in identifying its in vivo RNA targets. Understanding whether XFG 5-1 primarily functions by binding DNA to regulate transcription, by binding RNA to influence RNA processing, stability, or translation, or both, is a key area for future research. Furthermore, exploring potential protein-protein interactions of XFG 5-1 could reveal how it is recruited to specific targets or how it interacts with other components of the regulatory machinery oup.com.

Emerging Methodologies and Technologies for Comprehensive this compound Analysis

The comprehensive analysis of proteins like XFG 5-1 benefits from a range of emerging methodologies and technologies in molecular biology and proteomics. Techniques for identifying protein-nucleic acid interactions, such as ChIP-seq and RIP-seq, are continuously being refined to improve sensitivity and specificity nih.gov. Advanced mass spectrometry-based approaches offer powerful tools for targeted protein quantification, identification of post-translational modifications like phosphorylation, and the study of protein complexes nih.govpromega.com. These methods can help to understand the different isoforms of XFG 5-1 and its potential modifications during development nih.gov.

Furthermore, advancements in imaging techniques allow for the visualization of protein localization and dynamics within living cells, which could provide insights into where and when XFG 5-1 exerts its function wikipedia.org. The development of engineered zinc finger proteins with designed specificities also informs our understanding of how zinc finger domains interact with nucleic acids and can potentially be used as tools to perturb XFG 5-1 function or study its binding sites nih.govoup.com.

Computational methods are also increasingly important for analyzing protein sequences and structures, predicting potential binding sites, and modeling gene regulatory networks springernature.comresearchgate.net. Integrating data from various experimental approaches with computational analysis will be essential for building a holistic understanding of this compound function springernature.com.

Broader Implications of this compound Research for General Gene Regulation Principles

Research on this compound, within the context of developmental transcriptional networks and zinc finger protein biology, has broader implications for understanding general principles of gene regulation. As a zinc finger protein, XFG 5-1 exemplifies a large class of regulatory proteins whose modular structure allows for diverse nucleic acid binding specificities and interactions with other molecules frontiersin.orgyoutube.com.

Studying how XFG 5-1's expression is regulated during development, how its localization and activity are controlled by mechanisms like phosphorylation, and how it interacts with its targets provides a specific case study for understanding these fundamental regulatory processes nih.gov. The finding that XFG 5-1 also possesses RNA binding activity highlights the multifaceted roles that some zinc finger proteins can play, extending beyond traditional views of them solely as DNA-binding transcription factors embopress.orgoup.com. This underscores the complexity of gene regulation, which can be controlled at multiple levels, including transcription and post-transcriptional processes frontiersin.orgcuni.cz.

Furthermore, the evolutionary analysis of XFG 5-1 and its related proteins contributes to our understanding of how regulatory protein families evolve and diversify, leading to the intricate regulatory networks observed in complex organisms slu.seplos.orgoup.com. Insights gained from studying XFG 5-1 in Xenopus, a well-established model organism for developmental biology, can often be extrapolated to understand conserved developmental pathways and gene regulation mechanisms in other vertebrates, including humans ontosight.ai. Therefore, continued research on this compound not only elucidates its specific role in Xenopus development but also enhances our general knowledge of gene regulation and the functional evolution of regulatory proteins.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available

Data Table: Summary of this compound Characteristics and Research Areas

Characteristic/Research AreaKey Findings/StatusRelevance to Outline Section(s)
Organism of OriginXenopus laevis (African clawed frog) ontosight.aiGeneral Information
Protein FamilyZinc finger protein ontosight.aiGeneral Information
Expression PatternExpressed during embryonic development ontosight.ai6.1
Proposed RoleRegulatory role in gene expression, influencing developmental processes ontosight.ai6.1, 6.5
Structural FeaturesZinc-coordinating finger-like structures; novel non-finger repeat structure ontosight.aiembopress.orgGeneral Information, 6.2
Binding Activity (in vitro)Specific RNA homopolymer binding nih.govembopress.org6.3, 6.5
LocalizationDistributed between nucleus and cytoplasm in oocytes; nuclear phosphorylated form nih.gov6.1, 6.5
Post-translational ModificationPhosphorylated isoform(s) in the nucleus nih.gov6.1, 6.5
Gene StructureContains six exons; alternative splicing observed nih.govGeneral Information
Related GenesXFG 5-2 identified downstream nih.gov6.2
Evolutionary ConservationZinc finger domain potentially conserved in vertebrates oup.com6.2
In vivo Targets (DNA/RNA)Unexplored/Ongoing research [1, 6.3]6.3
Regulatory MechanismsNuclear transport, phosphorylation nih.gov; potential protein interactions oup.com6.1, 6.3, 6.5
Methodologies for AnalysisIn vitro binding assays nih.govembopress.org; potential for ChIP-seq, RIP-seq, mass spectrometry [2, 36, 39, 6.4]6.4
Broader ImplicationsUnderstanding developmental biology, gene regulation, zinc finger protein evolution [1, 6.5]6.5

Q & A

Q. What are the structural characteristics of the XFG 5-1 protein, and how can they be experimentally determined?

XFG 5-1 is a zinc finger protein with a unique non-finger repeat structure, distinguishing it from typical zinc finger proteins. To determine its structure, researchers use bacterial expression systems to produce recombinant proteins for biochemical assays, such as RNA homopolymer binding experiments. The zinc finger domain alone is sufficient for RNA binding, validated via truncation mutants and in vitro binding assays . Structural studies may also employ X-ray crystallography or NMR, though these methods are not explicitly detailed in the provided evidence.

Q. How is the expression profile of XFG 5-1 analyzed across developmental stages in Xenopus laevis?

Expression analysis utilizes qPCR and RNA sequencing to quantify transcript levels in oocytes, embryos, and adult tissues. IMAGE clones (e.g., clone IMAGE:5048493) are employed to isolate and study XFG 5-1 and its paralog XFG 5-2. These clones enable precise mapping of gene expression patterns and comparative studies between developmental stages .

Q. What methodological approaches confirm the RNA-binding activity of XFG 5-1?

RNA homopolymer binding assays are performed using bacterially expressed XFG 5-1. The protein is incubated with RNA polymers (e.g., poly-U, poly-A), and binding specificity is assessed via gel-shift assays or filter-binding techniques. Domain-specific truncations (e.g., removing the non-finger repeat region) help identify functional regions responsible for RNA interaction .

Advanced Research Questions

Q. What experimental strategies address challenges in characterizing XFG 5-1's in vivo functional roles?

Challenges include functional redundancy with paralogs (e.g., XFG 5-2) and tissue-specific expression. Researchers use CRISPR/Cas9-mediated knockout in Xenopus models to study phenotypic changes. Rescue experiments with wild-type or mutant XFG 5-1 mRNA can clarify its role in RNA metabolism. Additionally, cross-species comparisons (e.g., with mammalian homologs) highlight conserved functional domains .

Q. How can contradictions in RNA-binding specificity data be resolved?

Discrepancies may arise from variations in assay conditions (e.g., ionic strength, RNA polymer length). To resolve these, researchers perform competitive binding assays with unlabeled RNA competitors or use cross-linking agents (e.g., formaldehyde) to stabilize transient interactions. Quantitative analysis via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides precise binding affinity measurements .

Q. What advanced techniques elucidate the functional significance of XFG 5-1's non-finger repeat domain?

Domain-swapping experiments between XFG 5-1 and other zinc finger proteins (e.g., XFDL 156) test the role of the non-finger region in RNA binding. Fluorescence-based RNA tracking in live cells, combined with mutagenesis (e.g., deleting the non-finger domain), reveals its contribution to subcellular localization or RNA complex formation .

Data Analysis and Reproducibility

Q. How should researchers validate RNA-binding data for XFG 5-1 to ensure reproducibility?

Include positive controls (e.g., known RNA-binding proteins like hnRNP-E2) and negative controls (e.g., bovine serum albumin) in binding assays. Replicate experiments across independent protein preparations and use statistical methods (e.g., Student’s t-test) to assess significance. Raw data (e.g., gel images, binding curves) should be archived in supplementary materials .

Q. What criteria ensure rigorous characterization of new XFG 5-1 variants or mutants?

New variants must undergo:

  • Structural validation : Circular dichroism (CD) spectroscopy to confirm proper folding.
  • Functional assays : RNA-binding activity compared to wild-type.
  • Expression profiling : qPCR or Western blotting to verify expression levels in model systems.
  • Phenotypic analysis : In vivo studies in Xenopus to assess developmental defects .

Cross-Disciplinary Applications

Q. How can proteomic databases (e.g., EMBL-EBI) enhance XFG 5-1 research?

The Proteins API (http://www.ebi.ac.uk/proteins/api ) enables rapid retrieval of homologous sequences, domain annotations, and post-translational modification data. Researchers can integrate this with RNA-seq datasets to predict interaction networks or conserved regulatory pathways .

Q. What collaborative frameworks support chemical proteomics studies of XFG 5-1?

Partnering with chemical proteomics sites specializing in mass spectrometry (MS) or probe synthesis allows for advanced studies, such as identifying small-molecule interactors. These sites provide expertise in LC-MS/MS, CETSA (Cellular Thermal Shift Assay), and probe design, enabling high-throughput screening of XFG 5-1 ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.